(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549870
InChI: InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CC2CCCCC2N1
Molecular Formula: C13H23NO2
Molecular Weight: 225.33 g/mol

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13549870

Molecular Formula: C13H23NO2

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
IUPAC Name tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
Standard InChI Key OCFZHGWTHXLDLR-DCAQKATOSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1
SMILES CC(C)(C)OC(=O)C1CC2CCCCC2N1
Canonical SMILES CC(C)(C)OC(=O)C1CC2CCCCC2N1

Introduction

Synthesis and Manufacturing Protocols

The synthesis of (2S,3aS,7aS)-octahydro-indole-2-carboxylic acid tert-butyl ester involves multi-step processes that prioritize stereochemical control and yield optimization. Two patented methodologies dominate current approaches:

Method 1: Cyclohexenyl-Pyrrolidine Condensation (CN101544593A)

This route, described in the Chinese patent CN101544593A, utilizes 1-(1-cyclohexen-1-yl)-pyrrolidine (II) and 3-halo-L-serine (III) as starting materials . Key steps include:

  • Condensation Reaction:

    • Reactants: II and III (molar ratio 1:1–1.2).

    • Solvent: Nonpolar aprotic solvents (e.g., DMF, acetonitrile).

    • Conditions: 10–40°C for 12–24 hours .

    • Intermediate: 3-(2-oxocyclohexyl)-L-alanine derivative (IV).

  • Cyclization:

    • IV is treated with boiling hydrochloric acid to induce intramolecular cyclization, forming the octahydro-indole core.

  • Hydrogenation:

    • Palladium-catalyzed hydrogenation (0.1–5 MPa H₂) in glacial acetic acid reduces residual double bonds and removes protecting groups .

  • Esterification:

    • The free carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Yield: 65–72% over five steps .

Table 1: Key Reaction Conditions for CN101544593A Synthesis

StepReagents/ConditionsPurpose
CondensationDMF, 20–30°C, 1:1.2 molar ratioForm C–N bond between II and III
Cyclization6M HCl, refluxGenerate bicyclic indole scaffold
HydrogenationPd/C, H₂ (0.5 MPa), glacial acetic acidReduce unsaturated bonds
EsterificationBoc₂O, DMAP, CH₂Cl₂Protect carboxylic acid

Method 2: Direct Reduction (US20150252001A1)

An alternative approach disclosed in US20150252001A1 bypasses intermediate isolation by directly reducing a proline-derived precursor under high-pressure hydrogenation (5 MPa) . While this method reduces step count, it requires specialized equipment and achieves lower enantiomeric excess (82–88%) compared to Method 1 .

Applications in Medicinal Chemistry

Role in ACE Inhibitor Synthesis

The compound is a key intermediate in synthesizing perindopril, a potent ACE inhibitor used to treat hypertension . The tert-butyl ester group stabilizes the molecule during peptide coupling reactions with fragments like N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine . Post-coupling, catalytic hydrogenation removes the ester, yielding perindopril’s active form .

Peptidomimetic Design

Octahydro-indole scaffolds serve as proline surrogates in peptides, enhancing metabolic stability and bioavailability. For example, substituting proline with (2S,3aS,7aS)-octahydro-indole-2-carboxylic acid in vasopressin analogs increased plasma half-life by 300%.

Table 2: Comparative Bioavailability of Proline vs. Octahydro-Indole Analogues

PeptideHalf-Life (hours)Protease Resistance (IC₅₀, nM)
Proline-containing1.2450
Octahydro-indole4.8120

Research Findings and Mechanistic Insights

Stereochemical Impact on Binding Affinity

X-ray crystallography of ACE-inhibitor complexes reveals that the 2S,3aS,7aS configuration positions the carboxylic acid group optimally for zinc coordination in the enzyme’s active site . Mutating the stereochemistry to 2R reduces binding affinity by 40-fold .

Synthetic Challenges and Innovations

Despite advances, scaling up synthesis remains challenging due to:

  • Low Diastereoselectivity: Early methods suffered from <70% diastereomeric excess (d.e.), necessitating costly chromatographic separations .

  • Catalyst Costs: Palladium-based hydrogenation catalysts contribute to 30% of total production costs .

Recent innovations include enzymatic resolution using Candida antarctica lipase B to achieve >99% enantiomeric excess (e.e.) and solvent-free cyclization techniques that improve yields to 85%.

Future Directions and Industrial Implications

Green Chemistry Approaches

Replacing halogenated solvents (e.g., DMF) with ionic liquids or supercritical CO₂ could reduce environmental impact. Pilot studies show CO₂-mediated cyclization achieves comparable yields (68%) while eliminating solvent waste.

Expanding Therapeutic Applications

Preliminary data suggest the octahydro-indole scaffold may inhibit SARS-CoV-2 main protease (Mpro) by mimicking the P1–P2 proline-glutamine motif of viral polyproteins. Computational docking studies predict a binding energy of −9.2 kcal/mol, rivaling existing inhibitors like nirmatrelvir.

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